Receptor Selectivity Profile: Balanced Dual CXCR2/CXCR1 Antagonism Versus CXCR2-Selective Analogs
SCH 563705 exhibits a more balanced dual antagonism profile against CXCR2 and CXCR1 compared to navarixin (SCH 527123). SCH 563705 demonstrates CXCR2 IC50 = 1.3 nM and CXCR1 IC50 = 7.3 nM, yielding a CXCR1:CXCR2 selectivity ratio of approximately 5.6-fold . In contrast, navarixin shows a significantly skewed selectivity profile with CXCR2 IC50 = 2.6 nM and CXCR1 IC50 = 36 nM, yielding a CXCR1:CXCR2 ratio of approximately 13.8-fold . Binding affinity (Kd) measurements further reinforce this divergence: SCH 563705 displays Ki values of 1 nM (CXCR2) and 3 nM (CXCR1) , while navarixin exhibits Kd values of 49 pM for human CXCR2 versus 3.9 nM for human CXCR1—a nearly 80-fold difference in binding affinity between the two receptors . Additionally, navarixin shows exceptionally slow dissociation from CXCR2 (t1/2 ≈ 22 h; k2 = 0.00058 min⁻¹) versus rapid dissociation from CXCR1 (t1/2 ≈ 5 min; k2 = 0.141 min⁻¹) .
| Evidence Dimension | Receptor potency and selectivity (IC50 and Kd/Ki) |
|---|---|
| Target Compound Data | CXCR2 IC50 = 1.3 nM, Ki = 1 nM; CXCR1 IC50 = 7.3 nM, Ki = 3 nM; Ratio = 5.6-fold |
| Comparator Or Baseline | Navarixin (SCH 527123): CXCR2 IC50 = 2.6 nM, Kd = 49 pM; CXCR1 IC50 = 36 nM, Kd = 3.9 nM; Ratio = 13.8-fold (IC50) / ~80-fold (Kd) |
| Quantified Difference | SCH 563705 is 5.6-fold selective for CXCR2 over CXCR1; Navarixin is 13.8- to 80-fold selective for CXCR2 over CXCR1 |
| Conditions | Human CXCR2 and CXCR1 receptor binding assays; radioligand displacement for Ki; functional antagonism assays for IC50 |
Why This Matters
The more balanced dual antagonism profile of SCH 563705 may be preferable in disease models where both CXCR2 and CXCR1 signaling contribute to pathology, whereas navarixin's pronounced CXCR2 selectivity is better suited for studies isolating CXCR2-specific biology.
